molecular formula C22H24FN3O3S2 B14152806 (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1007540-88-6

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B14152806
CAS No.: 1007540-88-6
M. Wt: 461.6 g/mol
InChI Key: IJYLHQJCJOFJOK-UHFFFAOYSA-N
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Description

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. The starting materials might include azepane, sulfonyl chloride, and 3-ethyl-4-fluorobenzo[d]thiazole. The key steps could involve:

    Formation of the sulfonyl azepane: Reacting azepane with sulfonyl chloride under basic conditions.

    Formation of the benzamide: Coupling the sulfonyl azepane with a benzoyl chloride derivative.

    Formation of the final product: Reacting the intermediate with 3-ethyl-4-fluorobenzo[d]thiazole under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions might target the azepane ring or the benzamide moiety.

    Substitution: The compound can undergo substitution reactions, especially at the fluorine atom or the benzamide group.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound could be studied for its potential biological activity, such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

In medicinal chemistry, derivatives of benzamide are often explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

Industry

In industry, such compounds might be used in the development of new materials, coatings, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    Benzamide derivatives: Compounds with similar structures, such as N-(4-fluorophenyl)-4-(azepan-1-ylsulfonyl)benzamide.

    Thiazole derivatives: Compounds containing the thiazole ring, such as 2-(4-fluorophenyl)-4-methylthiazole.

Uniqueness

The uniqueness of (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide lies in its specific combination of functional groups and structural features, which might confer unique chemical reactivity or biological activity compared to other similar compounds.

Properties

CAS No.

1007540-88-6

Molecular Formula

C22H24FN3O3S2

Molecular Weight

461.6 g/mol

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide

InChI

InChI=1S/C22H24FN3O3S2/c1-2-26-20-18(23)8-7-9-19(20)30-22(26)24-21(27)16-10-12-17(13-11-16)31(28,29)25-14-5-3-4-6-15-25/h7-13H,2-6,14-15H2,1H3

InChI Key

IJYLHQJCJOFJOK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)F

Origin of Product

United States

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